molecular formula C18H12F3N5S B2698975 4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 868970-26-7

4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Cat. No.: B2698975
CAS No.: 868970-26-7
M. Wt: 387.38
InChI Key: VYGDLUKIBNNVRM-UHFFFAOYSA-N
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Description

4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound that belongs to the class of triazolopyridazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the reaction of pyridine derivatives with triazole and pyridazine moieties. One common method includes the use of hydrazine hydrate (N2H4·H2O) in ethanol (EtOH) under reflux conditions at 85°C . Another approach involves the use of triethylamine (Et3N) in dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaI in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction could produce triazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a pyridazine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5S/c19-18(20,21)14-3-1-2-12(10-14)11-27-16-5-4-15-23-24-17(26(15)25-16)13-6-8-22-9-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGDLUKIBNNVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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